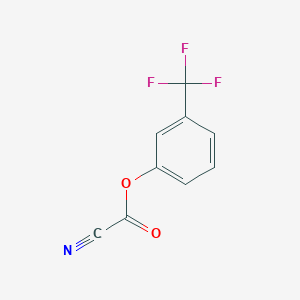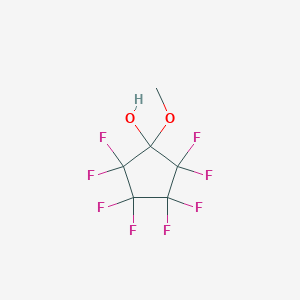
3-Trifluoromethylphenyl cyanoformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethylphenyl cyanoformate (3-TFC) is a compound that is commonly used as a reagent in organic synthesis. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. 3-TFC has been studied extensively for its various applications in organic synthesis, scientific research, and drug development. In
Mecanismo De Acción
The mechanism of action of 3-Trifluoromethylphenyl cyanoformate is not completely understood. However, it is believed that the reaction proceeds through a nucleophilic aromatic substitution reaction. In this reaction, the nucleophile (cyanoformate) attacks the electrophilic aromatic ring of the trifluoromethylbenzaldehyde, resulting in the formation of a carbon-carbon bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Trifluoromethylphenyl cyanoformate are not well understood. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. In addition, it has been shown to be non-mutagenic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Trifluoromethylphenyl cyanoformate in lab experiments is that it is a useful intermediate in the synthesis of various organic compounds. It is also relatively inexpensive and easy to obtain. The main limitation of using 3-Trifluoromethylphenyl cyanoformate in lab experiments is that the reaction conditions must be carefully controlled in order to achieve the desired product.
Direcciones Futuras
There are many potential future directions for 3-Trifluoromethylphenyl cyanoformate. One potential direction is to develop more efficient and cost-effective methods for synthesizing 3-Trifluoromethylphenyl cyanoformate. Another potential direction is to explore the potential applications of 3-Trifluoromethylphenyl cyanoformate in drug development, as it is a key intermediate in the synthesis of various pharmaceuticals. In addition, further research could be conducted to better understand the biochemical and physiological effects of 3-Trifluoromethylphenyl cyanoformate. Finally, further research could be conducted to explore the potential applications of 3-Trifluoromethylphenyl cyanoformate in agrochemical synthesis, as it is a useful intermediate in the synthesis of various agrochemicals.
Métodos De Síntesis
3-Trifluoromethylphenyl cyanoformate is synthesized by the reaction of trifluoromethylbenzaldehyde and cyanogen bromide. This reaction is typically performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at a temperature of 0°C to 5°C and a pressure of 0.1-0.2 MPa. The reaction is typically complete within 1-2 hours. The product is then purified by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-Trifluoromethylphenyl cyanoformate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a useful intermediate in the synthesis of various organic compounds. It is also used in drug development, as it is a key intermediate in the synthesis of various pharmaceuticals. In addition, it is used in the synthesis of agrochemicals, as it is a useful intermediate in the synthesis of various agrochemicals.
Propiedades
IUPAC Name |
[3-(trifluoromethyl)phenyl] cyanoformate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-2-1-3-7(4-6)15-8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKLZMAYMRDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoromethylphenyl cyanoformate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)

![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)

![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)






